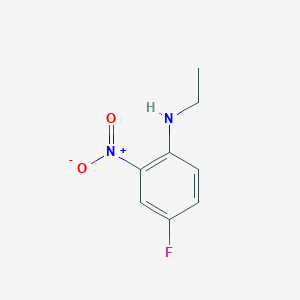

n-Ethyl-4-fluoro-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151028. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKBDDJKKGVRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302454 | |

| Record name | n-ethyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-22-1 | |

| Record name | N-Ethyl-4-fluoro-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 774-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-ethyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-4-fluoro-2-nitroaniline, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in the development of novel therapeutic agents.

Core Chemical Data

This compound is a substituted aniline derivative characterized by the presence of an ethyl group on the amine, a fluorine atom at the 4-position, and a nitro group at the 2-position of the benzene ring. These functional groups impart unique reactivity and physicochemical properties, making it a valuable synthon in organic synthesis.

| Property | Value |

| CAS Number | 774-22-1[1][2] |

| Molecular Formula | C₈H₉FN₂O₂[1] |

| Molecular Weight | 184.17 g/mol [1] |

| Melting Point | 63 °C[3] |

| Boiling Point | 289.2 °C at 760 mmHg[3] |

| Appearance | Not specified (typically a solid at room temperature) |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with low solubility in water. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of its precursor, 4-fluoro-2-nitroaniline. The following protocol is a representative method for this transformation.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials and Equipment:

-

Reagents:

-

4-Fluoro-2-nitroaniline

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-2-nitroaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.

-

Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to yield pure this compound.

-

Role in Drug Discovery and Development

Substituted nitroanilines, including this compound, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance a drug's metabolic stability and lipophilicity, which are critical pharmacokinetic properties. The nitro group is a versatile functional group that can be readily reduced to an amine, which can then be further functionalized to build more complex molecular architectures.

The core structure of this compound serves as a scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules that are of interest in medicinal chemistry. Its derivatives have been explored for their potential as kinase inhibitors, antibacterial agents, and in other therapeutic areas.

Caption: Role of this compound in a drug discovery workflow.

References

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Ethyl-4-fluoro-2-nitroaniline, a valuable intermediate in organic synthesis. The document details its physicochemical properties, a proposed synthesis protocol, and its potential applications in research and development, particularly within the pharmaceutical and chemical industries. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided to aid in its laboratory-scale synthesis.

Core Physicochemical Properties

This compound is a derivative of 4-fluoro-2-nitroaniline, a key building block in the synthesis of various complex molecules.[1][2] The introduction of an ethyl group to the amine functionality can modulate the compound's lipophilicity and electronic properties, which may influence its reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C8H9FN2O2 | [3] |

| Molecular Weight | 184.17 g/mol | [3] |

| CAS Number | 774-22-1 | N/A |

| Appearance | Predicted: Yellow to orange solid | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents like acetone, dichloromethane, and ethyl acetate. | Inferred from related compounds[4] |

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of its precursor, 4-fluoro-2-nitroaniline. This reaction is a standard procedure in organic synthesis and can be adapted from protocols for similar compounds.[4]

Experimental Protocol

The following protocol is adapted from the synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline and is proposed for the laboratory-scale preparation of this compound.[4]

Materials and Equipment:

-

Reagents: 4-fluoro-2-nitroaniline, ethyl iodide, potassium carbonate (anhydrous), acetone (anhydrous), dichloromethane, water, brine.

-

Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, filtration apparatus, rotary evaporator, separatory funnel, column chromatography setup.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

-

Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its precursor, 4-fluoro-2-nitroaniline, is widely used in the pharmaceutical, dye, and agrochemical industries.[1][2] The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the nitro and amino groups provide reactive handles for further chemical transformations.[2][5]

While specific biological activities for this compound are not extensively documented in publicly available literature, related nitroaniline derivatives have been investigated for their cytotoxic properties.[6] The antitubercular activity of the related compound N-Ethyl-4-fluoroaniline suggests that molecules with this scaffold may have potential as anti-infective agents.[7]

Spectroscopic Data

Conclusion

This compound is a chemical intermediate with significant potential for use in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a foundational understanding of its properties and a practical, albeit adapted, protocol for its synthesis. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Ethyl-4-fluoroaniline | 405-67-4 | FE77642 | Biosynth [biosynth.com]

- 8. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-2-nitroaniline [webbook.nist.gov]

n-Ethyl-4-fluoro-2-nitroaniline chemical properties

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a substituted aniline derivative. Its core physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 774-22-1 | [1][2][3] |

| Molecular Formula | C₈H₉FN₂O₂ | [1][2][3] |

| Molecular Weight | 184.17 g/mol | [2][3] |

| Melting Point | 63 °C | [1] |

| Boiling Point | 289.2 °C at 760 mmHg | [1] |

| Flash Point | 128.7 °C | [1] |

| Refractive Index | 1.579 | [1] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structural components and comparison with closely related analogs like 2-nitroaniline and N-ethyl-2-nitroaniline.[4]

| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Aromatic H (ortho to NO₂) | ~8.1 ppm (dd) |

| Aromatic H (para to NO₂) | ~7.4 ppm (ddd) | |

| Aromatic H (ortho to NH) | ~6.7 ppm (ddd) | |

| N-H | Variable | |

| -CH₂- (Methylene) | ~3.4 ppm (q) | |

| -CH₃ (Methyl) | ~1.3 ppm (t) | |

| ¹³C NMR | C-NH | ~146 ppm |

| C-NO₂ | ~134 ppm | |

| C-F | ~157 ppm (d) | |

| Aromatic CH | ~110-136 ppm | |

| -CH₂- (Methylene) | ~38 ppm | |

| -CH₃ (Methyl) | ~14 ppm | |

| IR | N-H Stretch | ~3400 cm⁻¹ (secondary amine) |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | |

| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |

| C-N Stretch | ~1300 cm⁻¹ | |

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z = 184.06 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The procedure involves the N-alkylation of 4-fluoro-2-nitroaniline using an ethylating agent.[5][6] The protocol described here is adapted from established methods for analogous compounds.[6][7]

Materials and Equipment:

-

Reagents: 4-Fluoro-2-nitroaniline, Ethyl iodide, Potassium carbonate (K₂CO₃), Anhydrous acetone, Dichloromethane, Water, Brine, Anhydrous sodium sulfate.

-

Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, equipment for flash column chromatography.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).[7]

-

Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[7]

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[7]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[7]

Spectroscopic Characterization Protocol

To confirm the identity and purity of the synthesized compound, a standard workflow of spectroscopic analysis should be employed.[4]

Methodologies:

-

Infrared (IR) Spectroscopy: A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[4]

-

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[4]

Safety Information

Hazard Statements: Users should consult the Safety Data Sheet (SDS) for comprehensive safety information.[2] General precautions for handling substituted nitroanilines include avoiding dust formation and contact with skin and eyes.[2]

First Aid Measures:

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]

-

Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]

-

Following eye contact: Rinse with pure water for at least 15 minutes.[2]

-

Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary.[2]

References

An In-Depth Technical Guide to the Synthesis of n-Ethyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for n-Ethyl-4-fluoro-2-nitroaniline, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented in a two-step process, commencing with the preparation of the precursor, 4-fluoro-2-nitroaniline, followed by its N-ethylation to yield the final product. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Nitration of p-fluoroaniline: This initial step introduces a nitro group onto the p-fluoroaniline backbone, yielding 4-fluoro-2-nitroaniline. To ensure regioselectivity and minimize side reactions, the amino group of p-fluoroaniline is first protected via acetylation. The resulting p-fluoroacetanilide is then nitrated, followed by deprotection to afford the desired intermediate.

-

N-Ethylation of 4-fluoro-2-nitroaniline: The intermediate is subsequently ethylated at the amino group to produce the final product, this compound.

The overall logical workflow for this synthesis is depicted below:

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-nitroaniline

A modern and efficient method for the synthesis of 4-fluoro-2-nitroaniline involves the use of a microchannel reactor, which offers advantages in terms of reaction time, efficiency, and safety.[1]

2.1.1. Materials and Reagents

-

p-Fluoroacetanilide

-

Acetic acid

-

Acetic anhydride

-

Nitric acid (68% aqueous solution)

-

Petroleum ether

-

Ice

2.1.2. Equipment

-

Corning high-flux continuous flow microchannel reactor

2.1.3. Procedure

-

Feed Preparation:

-

Prepare a 20-40% (by mass) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be in the range of 1:1.8 to 1:2.4.

-

Use a 68% (by mass) aqueous solution of nitric acid.

-

The molar ratio of p-fluoroacetanilide to nitric acid should be between 1:1.0 and 1:1.5.

-

-

Nitration Reaction:

-

Set the flow rates of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min into the microchannel reactor.

-

Preheat the reactants before they mix in the reactor.

-

Maintain the reaction temperature between 30-70 °C.

-

The reaction time within the reactor is typically between 50 and 200 seconds.

-

-

Hydrolysis and Work-up:

-

The output from the reactor is subjected to hydrolysis at 90-100 °C for 2-4 hours.

-

Cool the resulting mixture in an ice water bath (0-5 °C) and stir for 30 minutes.

-

Filter the precipitate and wash the filter cake until it is weakly acidic or neutral.

-

Add petroleum ether to the solid, mix, and then dry to obtain 4-fluoro-2-nitroaniline as an orange solid.

-

Table 1: Quantitative Data for the Synthesis of 4-Fluoro-2-nitroaniline [1]

| Parameter | Value |

| Reactants | |

| p-Fluoroacetanilide Solution | 20-40% (w/w) in Acetic Acid/Acetic Anhydride |

| Acetic Acid : Acetic Anhydride (molar ratio) | 1 : 1.8 - 2.4 |

| Nitric Acid Solution | 68% (w/w) aqueous |

| p-Fluoroacetanilide : Nitric Acid (molar ratio) | 1 : 1.0 - 1.5 |

| Reaction Conditions | |

| Reactor Type | Microchannel Reactor |

| p-Fluoroacetanilide Solution Flow Rate | 40.0 - 100.0 mL/min |

| Nitric Acid Solution Flow Rate | 4.0 - 30.0 mL/min |

| Reaction Temperature | 30 - 70 °C |

| Reaction Time | 50 - 200 seconds |

| Hydrolysis Conditions | |

| Temperature | 90 - 100 °C |

| Time | 2 - 4 hours |

| Product | |

| Yield | 83 - 94% |

| Appearance | Orange Solid |

Step 2: N-Ethylation of 4-Fluoro-2-nitroaniline

The following protocol is adapted from a similar N-alkylation of a fluorinated nitroaniline and is expected to be effective for the synthesis of this compound.[2][3]

2.2.1. Materials and Reagents

-

4-Fluoro-2-nitroaniline

-

Ethyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

2.2.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

2.2.3. Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

-

-

Addition of Ethylating Agent:

-

To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

-

Reaction:

-

Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically expected to be complete within 4-6 hours.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Table 2: Proposed Quantitative Data for the N-Ethylation of 4-Fluoro-2-nitroaniline (Adapted)

| Parameter | Value |

| Reactants | |

| 4-Fluoro-2-nitroaniline | 1.0 eq |

| Ethyl Iodide | 1.5 eq |

| Potassium Carbonate | 2.0 eq |

| Solvent | Anhydrous Acetone |

| Reaction Conditions | |

| Temperature | Reflux (~56 °C) |

| Time | 4 - 6 hours (monitor by TLC) |

| Purification | |

| Method | Flash Column Chromatography |

| Eluent | Hexane-Ethyl Acetate Gradient |

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway from p-fluoroaniline to this compound.

References

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-Ethyl-4-fluoro-2-nitroaniline, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₉FN₂O₂.[1] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₉FN₂O₂ |

| Molecular Weight | 184.17 g/mol [1] |

| CAS Number | 774-22-1 |

| Melting Point | 63 °C |

| Boiling Point | 289.2 °C at 760 mmHg |

| Flash Point | 128.7 °C |

| Refractive Index | 1.579 |

| Predicted Density | No data available |

| Predicted Solubility | Low solubility in water is expected, with better solubility in organic solvents.[2] |

Synthesis

The synthesis of this compound typically involves the N-alkylation of 4-fluoro-2-nitroaniline. This reaction introduces an ethyl group onto the amine nitrogen.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-alkylation of an aniline derivative, which can be adapted for the synthesis of this compound from 4-fluoro-2-nitroaniline.

Materials:

-

4-fluoro-2-nitroaniline

-

Ethyl iodide or ethyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile, DMF)

-

Stirring apparatus

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in the chosen anhydrous solvent.

-

Add the base to the solution. The amount of base will depend on its strength and the reaction scale.

-

While stirring, add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Procedure:

-

Finely powder a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Boiling Point Determination

The boiling point can be determined using the Thiele tube method.

Procedure:

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed capillary tube into the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe the stream of bubbles emerging from the capillary tube. The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

Density Determination

The density of a solid organic compound can be determined by the pycnometer method.

Procedure:

-

Weigh a clean and dry pycnometer (W1).

-

Fill the pycnometer with a solvent in which the compound is insoluble and weigh it (W2).

-

Empty the pycnometer, dry it, and add a known mass of this compound (W3).

-

Fill the pycnometer containing the sample with the same solvent and weigh it (W4).

-

The density can be calculated using the formula: Density = (W3 * density of solvent) / (W2 - W1 - (W4 - W3)).

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed.

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the test tube.

-

Stir or shake the mixture vigorously for about one minute.

-

Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent. If it does not, it is considered insoluble or sparingly soluble.

Experimental Workflow for Property Determination:

Caption: Experimental workflow for physical property determination.

Potential Biological Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of nitroaniline compounds has been suggested to potentially interact with several key cellular signaling pathways. These interactions are often related to the electrophilic nature of the nitro group and the metabolic activation of the aniline moiety.

Potential Signaling Pathway Interactions:

-

KEAP1-NRF2 Signaling Pathway: As potential electrophiles, nitroanilines may modulate the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[3]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, can be activated by various stressors, including reactive oxygen species that may be generated by nitroaromatic compounds.[3]

-

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and growth. The metabolic products of nitroanilines could potentially influence this pathway.[3]

Diagram of Potential Signaling Pathway Interactions:

Caption: Potential signaling pathways affected by nitroanilines.

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental procedures to determine them. The information on its synthesis and potential biological interactions is intended to support further research and development in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of n-Ethyl-4-fluoro-2-nitroaniline

Inferred Solubility Profile

The solubility of n-Ethyl-4-fluoro-2-nitroaniline can be estimated by examining the solubility of similar aromatic amines, particularly those with nitro and fluoro substituents. Aromatic amines with nitro groups generally exhibit solubility in polar organic solvents and have limited solubility in water. The presence of an ethyl group is expected to slightly decrease aqueous solubility compared to its non-alkylated counterpart, 4-fluoro-2-nitroaniline, due to the increase in nonpolar surface area. Conversely, the fluorine atom may slightly increase solubility in certain polar organic solvents.

Based on the available data for related compounds, the following table summarizes the expected solubility behavior of this compound.

Table 1: Inferred Solubility of this compound in Common Laboratory Solvents

| Solvent Classification | Examples | Expected Solubility of this compound | Supporting Data for Analogous Compounds |

| Polar Protic Solvents | Water, Ethanol, Methanol | Low in water, likely soluble in alcohols. | 4-Nitroaniline has a water solubility of 0.08 g/100 g at 18.5°C[1]. 2-Nitroaniline is soluble in ethanol[1][2]. |

| Polar Aprotic Solvents | Acetone, Ether, N,N-Dimethylformamide (DMF) | Likely soluble to very soluble. | 2-Nitroaniline is very soluble in acetone and ether[1][2]. |

| Nonpolar Solvents | Benzene, Chloroform | Likely soluble. | 2-Nitroaniline is soluble in benzene and chloroform[2]. |

| Acidic Solutions | Dilute Hydrochloric Acid (HCl) | Soluble. | Amines are basic and form water-soluble salts in acidic solutions[3][4]. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal saturation method is a widely accepted and recommended technique[1]. This method involves creating a saturated solution of the compound at a constant temperature and then determining its concentration.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest

-

Vials with tight-sealing caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Calibrated glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

References

spectral data for n-Ethyl-4-fluoro-2-nitroaniline (NMR, IR, Mass Spec).

Executive Summary

This technical guide provides a comprehensive overview of the spectral data for 4-fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including n-Ethyl-4-fluoro-2-nitroaniline.[1] Due to the limited availability of direct experimental data for this compound, this document focuses on its immediate precursor, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols for obtaining this spectral data are also detailed to aid in the replication and validation of these findings. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of related compounds.

Introduction

4-Fluoro-2-nitroaniline is a critical building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.[2] Its structural features, including a fluorine atom, a nitro group, and an amino group on a benzene ring, provide multiple reactive sites for further chemical modifications. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives. This whitepaper presents a detailed analysis of its 1H NMR, 13C NMR, IR, and mass spectra.

Spectral Data Analysis

The following sections present the key spectral data for 4-fluoro-2-nitroaniline, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectral Data for 4-Fluoro-2-nitroaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 1H | 8.0 | Ar-H |

| 7.36 | t | 1H | 8.1 | Ar-H |

| 6.81 | d | 1H | 8.3 | Ar-H |

| 6.70 | t | 1H | 8.0 | Ar-H |

| 5.98 | s | 2H | - | -NH2 |

Data sourced from a 400 MHz spectrum in CDCl3.[3]

Table 2: 13C NMR Spectral Data for 4-Fluoro-2-nitroaniline

| Chemical Shift (δ) ppm | Assignment |

| 155.76 | Ar-C |

| 135.65 | Ar-C |

| 126.46 | Ar-C |

| 112.42 | Ar-C |

Note: Specific peak assignments for each carbon were not available in the referenced literature. Data is for a similar compound, 4-Nitroaniline, and may vary.[3] More detailed analysis would be required for definitive assignments for 4-Fluoro-2-nitroaniline.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for 4-fluoro-2-nitroaniline was obtained, and the characteristic peaks are presented below.[4]

Table 3: FT-IR Spectral Data for 4-Fluoro-2-nitroaniline

| Wavenumber (cm-1) | Functional Group Assignment |

| 3400-3200 | N-H stretch (amine) |

| 1620-1580 | N-H bend (amine) |

| 1550-1490 | N-O asymmetric stretch (nitro group) |

| 1360-1290 | N-O symmetric stretch (nitro group) |

| 1250-1150 | C-F stretch (aromatic) |

| 850-750 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of 4-fluoro-2-nitroaniline is summarized below.[5]

Table 4: Mass Spectrometry Data for 4-Fluoro-2-nitroaniline

| m/z | Relative Intensity (%) | Putative Fragment |

| 156 | 100 | [M]+ |

| 126 | ~50 | [M-NO]+ |

| 110 | ~30 | [M-NO2]+ |

| 83 | ~40 | [C5H3F]+ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of 4-fluoro-2-nitroaniline (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl3, ~0.7 mL) in a 5 mm NMR tube.[6] The solution is homogenized, and the spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.[3] For 1H NMR, the chemical shifts are referenced to the residual solvent peak. For 13C NMR, a proton-decoupled spectrum is typically acquired.[7]

FT-IR Spectroscopy

The FT-IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.[8] The spectrum is then recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm-1.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of 4-fluoro-2-nitroaniline in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.[9] The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to ensure separation of the analyte. The eluent is then introduced into a mass spectrometer with an electron ionization (EI) source (typically at 70 eV).[9]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-fluoro-2-nitroaniline.

Conclusion

This technical guide has provided a detailed summary of the available spectral data for 4-fluoro-2-nitroaniline, a key precursor in pharmaceutical synthesis. The tabulated NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound and its derivatives. The provided workflow diagram further clarifies the logical progression of spectroscopic analysis in a research and development setting. While direct data for this compound remains elusive in publicly available databases, the information presented herein for its precursor serves as a solid foundation for its synthesis and characterization.

References

- 1. 4-Fluor-2-nitroanilin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-2-nitroaniline [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for N-Ethyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1), a specialty chemical intermediate with potential applications in pharmaceutical research and development. This document outlines commercially available sources, key technical data, a plausible synthetic route, and a general workflow for procurement.

Introduction

This compound is a substituted nitroaniline derivative. The presence of a fluorine atom, a nitro group, and an ethylamino group on the benzene ring makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atom can influence the reactivity of the aromatic ring and the properties of downstream compounds, a feature often exploited in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[1] While direct applications in signaling pathways are not extensively documented in publicly available literature, its precursor, 4-fluoro-2-nitroaniline, is a known intermediate in the synthesis of various pharmaceutical agents.[2]

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. Researchers are advised to request certificates of analysis from suppliers to verify the purity and identity of the compound.

| Supplier | Website | Notes |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers the compound for proteomics research.[3] |

| Sigma-Aldrich | --INVALID-LINK-- | Lists the product in their catalog. |

| Butt Park Ltd | --INVALID-LINK-- | UK-based supplier. |

| BLD Pharm | --INVALID-LINK-- | Provides the compound with stated storage conditions. |

Technical Data

The following table summarizes the available physicochemical properties for this compound. Data is aggregated from various supplier listings; however, lot-specific values should be confirmed with a certificate of analysis.

| Property | Value | Source |

| CAS Number | 774-22-1 | [3] |

| Molecular Formula | C₈H₉FN₂O₂ | [3] |

| Molecular Weight | 184.17 g/mol | [3] |

| Boiling Point | 289.2°C at 760 mmHg | [4] |

| Flash Point | 128.7°C | [4] |

| Purity | Varies by supplier; request Certificate of Analysis | - |

| Melting Point | Not consistently reported; request Certificate of Analysis | - |

| Appearance | Not consistently reported; request Certificate of Analysis | - |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for the N-ethylation of a primary aniline is the reaction of the corresponding aniline with an ethylating agent. The synthesis of the related compound, 4-ethyl-2-nitroaniline, proceeds via the nitration of 4-ethylaniline.[7] A potential synthetic route for this compound could involve the direct ethylation of 4-fluoro-2-nitroaniline.

Reaction:

4-fluoro-2-nitroaniline + Ethylating Agent → this compound

Materials:

-

4-fluoro-2-nitroaniline

-

Ethyl iodide or diethyl sulfate (as ethylating agent)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)

Procedure:

-

To a solution of 4-fluoro-2-nitroaniline in an anhydrous polar aprotic solvent, add a suitable base.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add the ethylating agent dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Procurement Workflow

The procurement of specialty chemicals for research requires a systematic approach to ensure the acquisition of the correct material in a timely and compliant manner. The following diagram illustrates a typical workflow for procuring a chemical like this compound.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluoro-2-nitroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Fluoro-2-nitroaniline [webbook.nist.gov]

- 6. 4-Fluoro-2-nitroaniline [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

N-Ethyl-4-fluoro-2-nitroaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1). The following sections detail the potential hazards, proper handling procedures, emergency protocols, and physical and chemical properties of this compound. This document is intended for use by trained professionals in a laboratory or research setting.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 774-22-1[1] |

| Molecular Formula | C8H9FN2O2[1] |

| Molecular Weight | 184.17 g/mol [1] |

Hazard Identification and Classification

Potential Hazard Statements (inferred from similar compounds):

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed[2] |

| H312 | Harmful in contact with skin[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H332 | Harmful if inhaled[2] |

| H335 | May cause respiratory irritation |

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. First responders should be protected from exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |

| Specific Hazards | The specific hazards arising from the chemical are not detailed in the available literature. However, combustion may produce hazardous gases.[1] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

| Action | Procedure |

| Personal Precautions | Avoid dust formation and contact with skin and eyes. Do not breathe mists, gases, or vapors. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1] |

| Environmental Precautions | Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1] |

| Containment and Cleaning | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Remove all sources of ignition.[1] |

Handling and Storage

| Aspect | Recommendation |

| Safe Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Avoid contact with skin and eyes.[3] |

| Storage | Store in a cool place. Keep the container tightly closed in a dry and well-ventilated location.[3] |

Exposure Controls and Personal Protection

| Control | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation. |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[3] |

| Skin Protection | Handle with chemical-resistant gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[3] |

Physical and Chemical Properties

| Property | Value |

| Boiling Point | 289.2°C at 760 mmHg[1] |

| Flash Point | 128.7°C[1] |

| Density | 1.302 g/cm³[1] |

Stability and Reactivity

Limited data is available for the stability and reactivity of this compound. It is important to avoid incompatible materials, though specific incompatibilities are not listed in the available safety data sheets.[1] No information is available on hazardous decomposition products.[1]

Toxicological Information

Detailed toxicological studies for this compound are not available in the searched literature. The acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and other toxicological endpoints have not been thoroughly investigated.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The following are standard recommended protocols for handling and safety in a laboratory setting.

Protocol for Safe Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of any dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Protocol for Spill Response:

-

Evacuate the immediate area.

-

Ensure proper ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

Visualizations

Caption: Workflow for handling a chemical spill.

References

theoretical mechanism of n-Ethyl-4-fluoro-2-nitroaniline reactions.

An In-depth Technical Guide to the Theoretical Reaction Mechanisms of N-Ethyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted nitroaniline derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring an N-ethyl group, a fluorine atom, and a nitro group on an aniline scaffold, provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, particularly activating the aromatic ring for nucleophilic substitution and facilitating the reduction of the nitro group itself. This guide provides a detailed exploration of the core theoretical mechanisms governing the synthesis and principal reactions of this compound, supported by experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound is typically not a single-step process but rather a sequential pathway starting from more readily available precursors. A logical and commonly employed route involves two key steps: the nitration of an N-protected p-fluoroaniline derivative, followed by N-alkylation. 4-Fluoro-2-nitroaniline serves as a crucial intermediate in this process.[1]

Step 1: Synthesis of 4-Fluoro-2-nitroaniline Intermediate

The direct nitration of 4-fluoroaniline is often problematic due to the high reactivity of the free amino group, which can lead to oxidation and polysubstitution. Therefore, the amino group is first protected, typically as an acetamide (p-fluoroacetanilide), which directs the incoming nitro group to the ortho position and moderates the reaction. The protecting group is subsequently removed via hydrolysis. A modern and efficient approach utilizes a microchannel reactor to ensure precise control over reaction conditions, leading to high yields.[2]

Caption: Workflow for the synthesis of the 4-Fluoro-2-nitroaniline intermediate.

Step 2: N-Ethylation of 4-Fluoro-2-nitroaniline

The final step is the selective N-alkylation of the amino group of 4-fluoro-2-nitroaniline to introduce the ethyl substituent. This is a standard nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate.

Data Summary for Synthesis

The following table summarizes quantitative data for the synthesis of the key intermediate, 4-fluoro-2-nitroaniline, using a microchannel reactor, which showcases the efficiency of modern synthetic methods.[2]

| Parameter | Value |

| Starting Material | p-Fluoroacetanilide |

| Reagents | 68% Nitric Acid, Acetic Acid-Acetic Anhydride Solution |

| Molar Ratio (Substrate:HNO₃) | 1.0 : 1.0-1.5 |

| Reaction Temperature | 30-70 °C |

| Reaction Time | 50-200 seconds |

| Hydrolysis Conditions | 90-100 °C for 2-4 hours |

| Overall Yield | 83-94% |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor[2]

-

Feed Preparation : Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture. Prepare a separate feed of 68% nitric acid.

-

Reaction Setup : Utilize a high-flux continuous flow microchannel reactor. Set the flow rates for the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min to achieve a molar ratio of 1:1.0-1.5.

-

Nitration : Pre-heat the feeds and perform the reaction within the microchannel reactor at a controlled temperature of 30-70 °C for a residence time of 50-200 seconds.

-

Hydrolysis : Direct the output from the reactor into a vessel for hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.

-

Work-up and Isolation : Cool the resulting mixture in an ice water bath (0-5 °C) for 30 minutes with stirring. Collect the precipitate by filtration. Wash the filter cake until neutral or weakly acidic. The final product is dried to yield orange, solid 4-fluoro-2-nitroaniline.

Protocol 2: N-Ethylation of 4-Fluoro-2-nitroaniline (General Procedure)

-

Reaction Setup : Dissolve 4-fluoro-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask.

-

Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the mixture.

-

Ethylating Agent : Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)₂SO₄, 1.2 eq), dropwise at room temperature.

-

Reaction : Heat the reaction mixture to 50-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it to yield the crude product. Purify via column chromatography if necessary.

Core Reaction Mechanisms

The reactivity of this compound is dominated by two primary functionalities: the nitro group and the fluorine atom.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is one of the most valuable transformations in aromatic chemistry, providing a gateway to a wide array of derivatives.[3] This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates.[4]

Caption: General mechanistic pathway for the reduction of an aromatic nitro group.

Theoretical Mechanism: The reduction can be achieved through several methods, most commonly catalytic hydrogenation or dissolving metal reductions.

-

Catalytic Hydrogenation : This is a highly efficient method where the nitro compound and molecular hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, Ni).[5] The H-H bond is cleaved, and hydrogen atoms are transferred stepwise from the catalyst surface to the nitro group. This method is clean, as the catalyst is easily removed by filtration.[5]

-

Dissolving Metal Reduction : This classic method uses easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[3] The reaction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group, with subsequent protonation by the acid.[5]

Data Summary for Nitro Group Reduction Methods The choice of method can be critical for chemoselectivity, especially if other reducible functional groups are present.[5]

| Catalyst System | Substrate Example | Conditions | Yield | Remarks | Reference |

| 10% Pd/C, H₂ (balloon) | 4-Nitroacetophenone | EtOAc, RT, 1 hr | >95% | Ketone group is preserved. | [5] |

| Raney Ni, H₂ (1 atm) | 2-Nitro-p-cymene | EtOH, RT | 80-84% | Avoids dehalogenation common with Pd/C. | [5] |

| Fe, NH₄Cl | General Nitroarene | EtOH/H₂O, Reflux | High | A classic, robust method. | [5] |

Experimental Protocol: Catalytic Hydrogenation using Pd/C[5]

-

Setup : Charge a two-neck round-bottom flask with the nitroarene (1.0 eq), a suitable solvent (e.g., ethyl acetate or ethanol), and the catalyst (e.g., 10% Pd/C, 5-10 mol%).

-

Hydrogenation : Evacuate the flask and backfill it with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction : Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure). Monitor the reaction by TLC until the starting material is consumed.

-

Work-up : Upon completion, carefully filter the mixture through a pad of celite to remove the catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if needed.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho to the fluorine, stabilizes the negative charge that develops in the aromatic ring during the reaction.[6]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Theoretical Mechanism: The SNAr mechanism is a two-step process:

-

Addition Step : A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

-

Elimination Step : The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is usually fast.

This reaction is a powerful tool for introducing a wide variety of functional groups (e.g., -OR, -SR, -NR₂) by displacing the fluorine atom.[6][7]

Experimental Protocol: General SNAr Reaction

-

Setup : Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Nucleophile Addition : Add the nucleophile (e.g., sodium methoxide, 1.1 eq) to the solution. If the nucleophile is an amine, it can often be used as the solvent or in excess.

-

Reaction : Heat the reaction mixture. The required temperature will vary depending on the nucleophile's reactivity. Monitor the reaction's progress by TLC.

-

Work-up : After the reaction is complete, pour the mixture into water to precipitate the product.

-

Isolation : Collect the solid by filtration, wash it with water, and dry. Recrystallization or column chromatography can be used for further purification.

Conclusion

The theoretical mechanisms underpinning the reactions of this compound highlight its role as a versatile synthetic intermediate. The predictable and efficient reduction of its nitro group provides access to ortho-phenylenediamine derivatives, while the activated fluorine atom allows for a range of functionalizations via the SNAr mechanism. A thorough understanding of these pathways, reaction kinetics, and optimal experimental conditions is essential for researchers in medicinal chemistry and materials science to effectively leverage this molecule in the design and synthesis of novel compounds and active pharmaceutical ingredients.

References

- 1. 4-Fluoro-2-nitroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Ethyl-4-fluoro-2-nitroaniline is a fluorinated nitroaromatic compound with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its properties, a detailed, representative protocol for its synthesis from 4-fluoro-2-nitroaniline, and expected analytical characterization data. Due to the limited publicly available information on the specific discovery and history of this compound, this guide also situates its relevance within the broader context of fluorinated nitroanilines in drug discovery and development.

Introduction

This compound (CAS No. 774-22-1) is a derivative of 4-fluoro-2-nitroaniline. The introduction of fluorine and nitro groups into aromatic rings is a common strategy in medicinal chemistry to modulate the electronic and pharmacokinetic properties of molecules. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, a strong electron-withdrawing group, can be a precursor to an amino group, providing a key functional handle for further chemical transformations.

While the specific historical development of this compound is not extensively documented in publicly available literature, its emergence is logically situated within the increasing demand for novel fluorinated building blocks in drug discovery and materials science.[1][2] Its precursor, 4-fluoro-2-nitroaniline, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[3]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its precursor is presented in Table 1.

Table 1: Physicochemical Data

| Property | This compound | 4-fluoro-2-nitroaniline |

| CAS Number | 774-22-1 | 364-78-3 |

| Molecular Formula | C₈H₉FN₂O₂ | C₆H₅FN₂O₂ |

| Molecular Weight | 184.17 g/mol | 156.11 g/mol |

| Melting Point | 63 °C[4] | 90-94 °C |

| Boiling Point | 289.2 °C at 760 mmHg[4] | Not available |

| Appearance | Not specified (likely a solid) | Orange solid |

| Refractive Index | 1.579[4] | Not available |

Synthesis

Experimental Protocol: N-alkylation of 4-fluoro-2-nitroaniline

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-fluoro-2-nitroaniline

-

Ethyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

-

Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C).

-

Monitoring: Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Expected data based on its chemical structure are summarized in Table 2.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and aromatic protons. The aromatic proton signals will show coupling to each other and to the fluorine atom. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six aromatic carbons. The aromatic carbon signals will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, with characteristic carbon-fluorine coupling constants. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (184.17 g/mol ). Fragmentation patterns may include the loss of the ethyl group and the nitro group. |

| FTIR | Characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C-F stretching. |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization.

Caption: Experimental workflow for this compound.

Potential Applications and Future Directions

Given the applications of its parent molecule, 4-fluoro-2-nitroaniline, this compound can be considered a valuable intermediate for the synthesis of a variety of target molecules. The ethylated amine offers a different steric and electronic profile compared to the primary amine of the precursor, which can be exploited in the design of new compounds.

Potential areas of application include:

-

Pharmaceuticals: As a building block for more complex APIs. The ethyl group can influence the lipophilicity and metabolic stability of a final drug molecule.

-

Dyes and Pigments: The chromophoric system of nitroanilines can be modified by N-alkylation, potentially leading to dyes with different colors and properties.

-

Materials Science: Incorporation into polymers or other materials where the fluorinated nitroaromatic moiety can impart specific electronic or physical properties.

Further research is required to fully elucidate the chemical reactivity and potential biological activity of this compound itself.

Conclusion

This compound is a chemical intermediate with clear potential in synthetic chemistry. While its specific history is not well-documented, its synthesis from a readily available precursor is straightforward. This guide provides a comprehensive, albeit representative, technical overview for its preparation and characterization, which should serve as a valuable resource for researchers in drug discovery and related fields.

References

An In-Depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals